

# strategies to prevent phase segregation in mixed-halide formamidinium perovskites

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## Compound of Interest

Compound Name: Formamidinium iodide

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## Technical Support Center: Mixed-Halide Formamidinium Perovskites

Welcome to the technical support center for researchers working with mixed-halide formamidinium perovskites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to phase segregation, a critical instability that can affect device performance and reproducibility.

## Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Issue 1: My device performance drops under illumination.

Q1: My mixed-halide perovskite solar cell shows a decreasing open-circuit voltage (Voc) and a red-shifting photoluminescence (PL) peak during operation. What is causing this?

A1: This is a classic symptom of photoinduced halide segregation.<sup>[1]</sup> Under illumination or charge-carrier injection, the uniformly mixed bromide and iodide ions in your perovskite film demix, forming separate iodide-rich (lower bandgap) and bromide-rich (higher bandgap) domains.<sup>[2][3]</sup> The iodide-rich domains act as charge carrier traps, leading to a drop in Voc and a red-shifted emission characteristic of the newly formed lower-bandgap phase.<sup>[4]</sup> This process is often reversible in the dark but severely limits the operational stability of devices.<sup>[5]</sup>

Issue 2: How to prevent phase segregation from the start.

Q2: What is the most fundamental strategy to build inherent stability into my formamidinium-based mixed-halide perovskite?

A2: The most effective initial strategy is Compositional Engineering, specifically at the A-site of the  $ABX_3$  perovskite structure.<sup>[6]</sup> Alloying the A-site with a mix of cations (e.g., formamidinium, methylammonium, and cesium) is a proven method to enhance phase stability.<sup>[6][7]</sup> The inclusion of smaller inorganic cations like cesium ( $Cs^+$ ) or rubidium ( $Rb^+$ ) can help stabilize the photoactive perovskite phase and suppress the formation of unwanted non-perovskite phases.<sup>[7]</sup> The size and dipole moment of the A-site cation play a crucial role in the perovskite's structural tolerance factor and overall crystal symmetry, which directly impacts stability.<sup>[8][9][10]</sup>

Issue 3: Improving film quality to enhance stability.

Q3: My perovskite film has a small grain structure with many grain boundaries. Could this be contributing to phase segregation?

A3: Yes, absolutely. Crystallinity Control is a critical factor in preventing halide segregation.<sup>[2]</sup><sup>[3]</sup> Perovskite films with higher crystallinity, meaning larger and more uniform grains with fewer grain boundaries, are significantly more stable. Grain boundaries can act as regions of high ionic mobility or high trap density, which are believed to be initial sites for the halide segregation process.<sup>[6]</sup> To improve film quality, consider optimizing your fabrication process through additive engineering, solvent annealing, or refining your antisolvent technique.<sup>[7][11]</sup><sup>[12]</sup>

Issue 4: Post-fabrication treatments for enhanced stability.

Q4: I have already optimized the bulk composition and film quality, but I still observe some degradation. What else can I do?

A4: In this case, Surface Passivation is your next line of defense. Defects on the surface of the perovskite film can act as nucleation sites for phase segregation. Passivating these defects can dramatically improve stability.<sup>[2][3]</sup> A common and effective method is to deposit a thin layer of a material that forms a 2D perovskite structure on top of your 3D film. This is often done by spin-coating a solution containing a bulky organic cation, such as phenethylammonium ( $PEA^+$ )

or 5-ammonium valeric acid (5-AVA<sup>+</sup>).<sup>[13][14]</sup> These layers can passivate surface defects and also act as a barrier against environmental stressors.<sup>[15][16]</sup>

Issue 5: Choosing the right additives.

Q5: What kind of additives can I incorporate directly into the precursor solution to suppress phase segregation?

A5: Additive engineering is a powerful tool. Small amounts of certain additives in the precursor solution can improve crystallinity, passivate defects, and relax crystal strain.<sup>[17]</sup> For instance, ammonium acetate (NH<sub>4</sub>Ac) has been used to create component-pure  $\alpha$ -FAPbI<sub>3</sub> films by interacting with the precursors and then fully volatilizing during annealing.<sup>[17]</sup> Lewis base additives can also be used to improve the crystallinity of the film and reduce segregation-related issues.<sup>[3]</sup> Another example is 5-ammonium valeric acid chloride (5-AVACl), which has been shown to stabilize the photoactive  $\alpha$ -phase, increase grain size, and reduce non-radiative recombination.<sup>[13][14]</sup>

## Quantitative Data Summary

The following tables summarize the impact of various stabilization strategies on device performance.

Table 1: Effect of A-Site Cation and Additive Engineering on FAPbI<sub>3</sub>-based Solar Cells

Strategy	Perovskite Composition	Average PCE (%)	Voc (V)	Jsc (mA cm <sup>-2</sup> )	FF (%)	Key Stability Finding
Pristine FAPbI <sub>3</sub>	FAPbI <sub>3</sub>	9.75 ± 0.61	0.95 ± 0.03	18.93 ± 0.40	53.69 ± 2.77	Thermodynamically unstable at room temperature, prone to δ-phase formation. <a href="#">[13]</a> <a href="#">[14]</a>
Additive Engineering	FAPbI <sub>3</sub> + 1 mol% 5-AVACl	13.50 ± 0.81	-	-	-	Stabilizes the α-phase and suppresses δ-phase formation, improving moisture stability. <a href="#">[13]</a> <a href="#">[14]</a>
A-Site Alloying	Cs <sub>x</sub> (MA <sub>0.17</sub> FA <sub>0.83</sub> ) <sub>(100-x)</sub> Pb(I <sub>0.83</sub> Br <sub>0.17</sub> ) <sub>3</sub>	Up to 21.1	-	-	-	Incorporation of Cs <sup>+</sup> eliminates the yellow δ-phase, enhancing phase stability. <a href="#">[7]</a>
Volatile Additive	α-FAPbI <sub>3</sub> (via NH <sub>4</sub> Ac)	> 21.0	-	-	-	Maintained over 95% of initial efficiency

after 1000  
hours of  
aging.<sup>[17]</sup>

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## Experimental Protocols

Below are generalized methodologies for key experiments aimed at preventing phase segregation.

### Protocol 1: A-Site Engineering via Cesium (Cs<sup>+</sup>) Incorporation

This protocol describes the inclusion of Cs<sup>+</sup> into a formamidinium-lead-iodide precursor solution.

- **Precursor Preparation:** Prepare a stock solution of the main perovskite precursors. For a typical FAPbI<sub>3</sub> solution, dissolve **formamidinium iodide** (FAI) and lead iodide (PbI<sub>2</sub>) in a molar ratio of approximately 1:1 in a solvent mixture like DMF:DMSO.
- **Additive Solution:** Prepare a separate stock solution of cesium iodide (CsI) in DMSO.
- **Mixing:** Add a specific volume of the CsI stock solution to the FAPbI<sub>3</sub> precursor solution to achieve the desired molar percentage of cesium (e.g., 5-15%). For example, to create a Cs<sub>0.05</sub>(FA<sub>0.95</sub>)PbI<sub>3</sub> solution, the molar ratio of CsI:FAI:PbI<sub>2</sub> should be 0.05:0.95:1.
- **Film Deposition:** Deposit the final mixed-cation precursor solution onto your substrate using spin-coating.
- **Antisolvent & Annealing:** During the spin-coating process, use an antisolvent drip (e.g., chlorobenzene) to induce rapid crystallization.<sup>[7]</sup> Subsequently, anneal the film on a hotplate at a temperature typically between 100-150°C to form the final perovskite crystal structure.

### Protocol 2: Post-Fabrication Surface Passivation with Bulky Amines

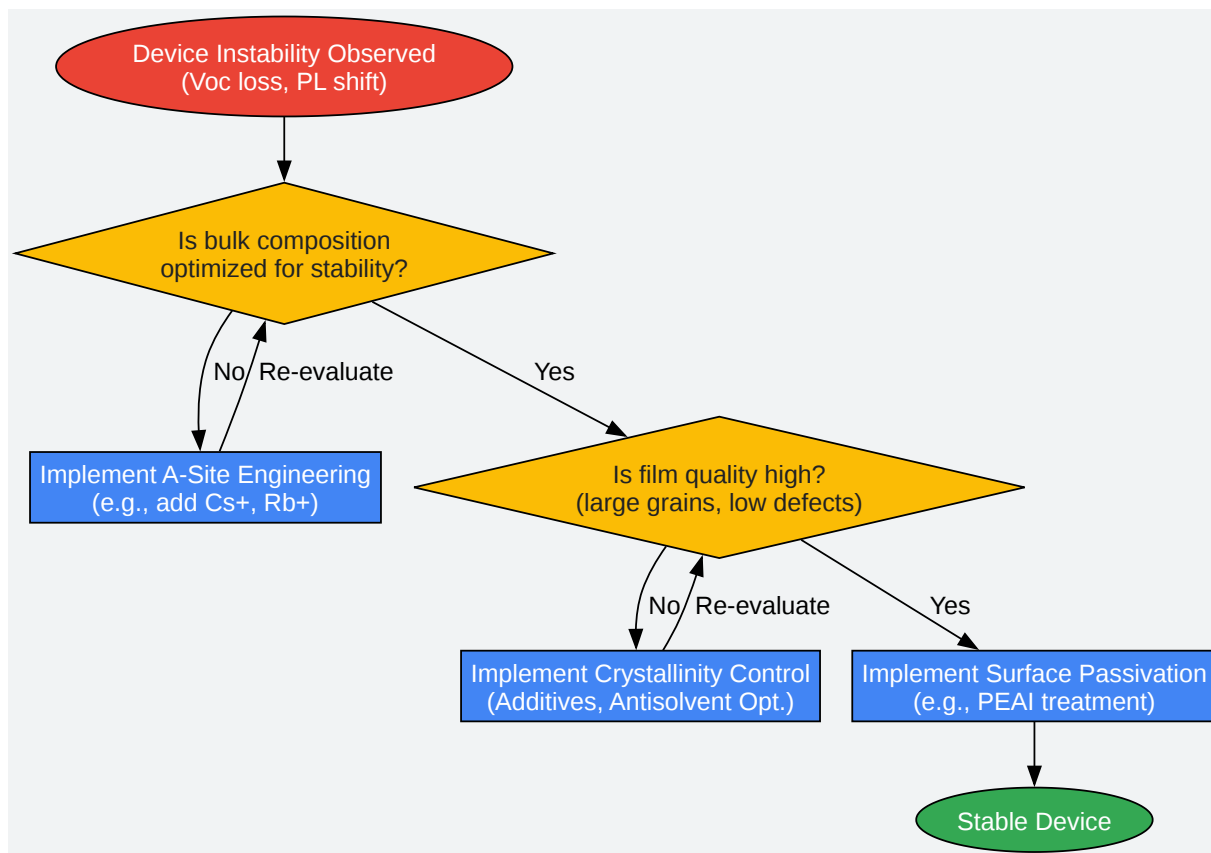
This protocol details a surface treatment step after the 3D perovskite film has been fabricated.

- **Perovskite Film Fabrication:** Prepare your standard 3D mixed-halide perovskite film (e.g., FA-based) on a substrate and complete the annealing step.

- **Passivation Solution Preparation:** Prepare a dilute solution of the passivating agent. For example, dissolve phenethylammonium iodide (PEAI) in a solvent like isopropanol (IPA) at a concentration of ~2-10 mg/mL.
- **Surface Treatment:** Allow the perovskite film to cool to room temperature. Then, deposit the PEAi solution onto the perovskite film via spin-coating at a moderate speed (e.g., 4000 rpm) for 30 seconds.
- **Final Annealing:** Anneal the treated film at a lower temperature (e.g., ~100°C) for about 10 minutes to remove the solvent and promote the formation of a 2D passivation layer on the surface.
- **Characterization:** Proceed with device completion (depositing charge transport layers and electrodes) or characterization to verify the effectiveness of the passivation.

## Visualizations

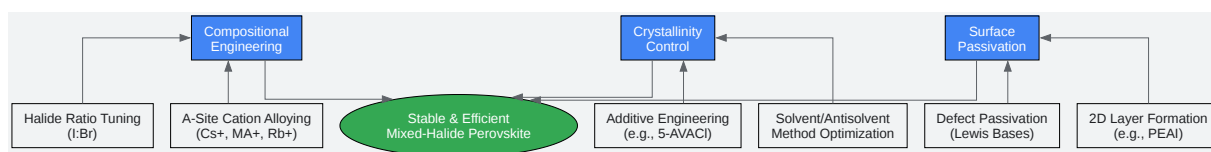
Troubleshooting Workflow for Phase Segregation



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Caption: A decision tree for troubleshooting phase segregation.

### Relationship Between Stabilization Strategies



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Caption: Key strategies contributing to perovskite phase stability.

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